2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone
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Overview
Description
2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone is a compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with trifluoroacetyl chloride under basic conditions. This reaction typically requires a solvent such as dichloromethane and a base like triethylamine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted imidazo[1,2-a]pyrimidines .
Scientific Research Applications
2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The pathways involved can vary depending on the specific biological activity being studied, but often include key signaling pathways related to cell growth and proliferation .
Comparison with Similar Compounds
2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone can be compared with other similar compounds, such as:
2,2,2-Trifluoro-1-imidazo[1,2-a]pyridin-3-ylethanone: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.
2,2,2-Trifluoro-1-imidazo[1,2-a]pyrazin-3-ylethanone: This compound features a pyrazine ring and may exhibit different biological activities.
The uniqueness of this compound lies in its specific trifluoromethyl group and imidazo[1,2-a]pyrimidine core, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
691372-19-7 |
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Molecular Formula |
C8H4F3N3O |
Molecular Weight |
215.13 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone |
InChI |
InChI=1S/C8H4F3N3O/c9-8(10,11)6(15)5-4-13-7-12-2-1-3-14(5)7/h1-4H |
InChI Key |
CVNCKXSXISXEOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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